tert-butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate
Overview
Description
The compound “tert-butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate” is a type of organic compound . It’s a versatile material used in scientific research for various applications. Its unique structure and properties make it a valuable tool in studying organic synthesis and medicinal chemistry.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For the related compound “tert-butyl (1S,3R)-3-hydroxycyclopentyl)carbamate”, it has a molecular weight of 201.27, a boiling point of 321°C at 760 mmHg, and a flash point of 148°C .
Scientific Research Applications
Synthesis and Characterization
The compound tert-butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate has been utilized in various synthetic processes. For instance, its role in the synthesis of complex organic compounds such as 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one has been noted. This process involves multiple steps like acylation, cyclization, and ring opening reactions, highlighting the versatility of the compound in organic synthesis (Fox & Ley, 2003).
Crystal Structure and Thermal Behavior
The compound also plays a significant role in the study of crystal structures and thermal behavior of organic compounds. In one study, the tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, derived from tert-butyl 3-oxobutanoate, demonstrated properties of an insensitive high energy density material. This study provided insights into its structural and thermal characteristics, contributing to a deeper understanding of such compounds (Kalaivani, Malarvizhi, & Nethaji, 2012).
Deuterium-Labeled Derivatives
The tert-butyl derivative has been used in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives. These derivatives are crucial for preparing biologically active compounds and material science applications involving cyclobutane ring systems. The synthesis process includes continuous photo flow chemistry, demonstrating the compound's utility in advanced synthetic methodologies (Yamashita, Nishikawa, & Kawamoto, 2019).
Stereoselective Syntheses
This compound is also significant in the stereoselective synthesis of other organic compounds. For instance, it has been used in creating tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are important in pharmaceutical and chemical research for their specific stereochemical configurations (Boev et al., 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-8(14)9-7-10(13(9,5)6)11(15)16-12(2,3)4/h9-10H,7H2,1-6H3/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGRNRNFZMZNFY-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H](C1(C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate | |
CAS RN |
527751-13-9 | |
Record name | tert-butyl (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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